molecular formula C30H36O6 B11938602 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

Cat. No.: B11938602
M. Wt: 492.6 g/mol
InChI Key: OGOMJROTENXPIV-FNORWQNLSA-N
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Description

This compound is a chalcone derivative characterized by a rigid adamantane moiety at the 5-position of a 2,4-bis(methoxymethoxy)phenyl group, conjugated to a 2-hydroxy-5-methylphenyl ring via an α,β-unsaturated ketone (enone) bridge. The enone system is critical for electronic conjugation and may contribute to biological interactions, such as enzyme inhibition or DNA intercalation.

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

(E)-3-[5-(1-adamantyl)-2,4-bis(methoxymethoxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C30H36O6/c1-19-4-6-26(31)24(8-19)27(32)7-5-23-12-25(29(36-18-34-3)13-28(23)35-17-33-2)30-14-20-9-21(15-30)11-22(10-20)16-30/h4-8,12-13,20-22,31H,9-11,14-18H2,1-3H3/b7-5+

InChI Key

OGOMJROTENXPIV-FNORWQNLSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)C(=O)/C=C/C2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)C=CC2=CC(=C(C=C2OCOC)OCOC)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

Preparation Methods

Protection of Phenolic Hydroxyl Groups

2,4-Dihydroxybenzaldehyde is protected using methoxymethyl chloride (MOMCl) under basic conditions (e.g., diisopropylethylamine) to yield 2,4-bis(methoxymethoxy)benzaldehyde. This step prevents unwanted cyclization during subsequent reactions.

Reaction Conditions

  • Reagents : MOMCl (2.2 eq), DIEA (3 eq), anhydrous DCM.

  • Temperature : 0°C to room temperature.

  • Time : 12 hours.

  • Yield : 85–90%.

Adamantane Functionalization

Introducing the adamantyl group at the 5-position requires electrophilic aromatic substitution. Friedel-Crafts alkylation using 1-adamantanol and BF₃·OEt₂ as a Lewis acid achieves regioselective substitution.

Reaction Conditions

  • Reagents : 1-Adamantanol (1.5 eq), BF₃·OEt₂ (1.2 eq), anhydrous DCM.

  • Temperature : 0°C, gradual warming to 40°C.

  • Time : 24 hours.

  • Yield : 60–65%.

Characterization Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 10.2 (s, 1H, CHO), 7.8 (d, J = 2.4 Hz, 1H, Ar-H), 7.5 (d, J = 2.4 Hz, 1H, Ar-H), 5.3 (s, 4H, OCH₂O), 3.4 (s, 6H, OCH₃), 2.1–1.8 (m, 15H, Adamantane-H).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O-C).

Synthesis of 1-(2-Hydroxy-5-methylphenyl)ethanone

This acetophenone derivative is prepared via Friedel-Crafts acylation of m-cresol with acetyl chloride, followed by selective demethylation.

Reaction Conditions

  • Reagents : Acetyl chloride (1.1 eq), AlCl₃ (1.5 eq), nitromethane.

  • Temperature : 0°C to reflux.

  • Time : 6 hours.

  • Yield : 75%.

Characterization Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 12.1 (s, 1H, OH), 7.4 (d, J = 8.1 Hz, 1H, Ar-H), 6.8 (d, J = 8.1 Hz, 1H, Ar-H), 2.5 (s, 3H, COCH₃), 2.3 (s, 3H, CH₃).

Claisen-Schmidt Condensation

The final step couples 5-adamantan-1-yl-2,4-bis(methoxymethoxy)benzaldehyde with 1-(2-hydroxy-5-methylphenyl)ethanone under basic conditions.

Reaction Conditions

  • Catalyst : KOH (40% w/v in ethanol).

  • Solvent : Ethanol (95%).

  • Temperature : Room temperature.

  • Time : 48 hours.

  • Yield : 70–75%.

Mechanistic Insights

  • Base-mediated deprotonation of the acetophenone α-carbon generates an enolate.

  • Nucleophilic attack on the aldehyde carbonyl forms a β-hydroxy ketone intermediate.

  • Dehydration yields the α,β-unsaturated chalcone.

Characterization Data

  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.2 (d, J = 15.6 Hz, 1H, CH=CO), 7.9 (d, J = 15.6 Hz, 1H, CH=CO), 7.6–7.2 (m, 5H, Ar-H), 5.4 (s, 4H, OCH₂O), 3.5 (s, 6H, OCH₃), 2.5 (s, 3H, CH₃), 2.1–1.7 (m, 15H, Adamantane-H).

  • IR (KBr) : 1650 cm⁻¹ (C=O), 1595 cm⁻¹ (C=C).

Optimization and Challenges

Protective Group Stability

Methoxymethoxy groups remain stable under basic conditions but hydrolyze in acidic media. This necessitates strict pH control during condensation.

Adamantane Incorporation

The bulky adamantyl group reduces reaction rates. Prolonged reaction times (24–48 hours) and excess reagents improve yields.

Competing Cyclization

The 2-hydroxy group on the acetophenone moiety risks cyclization to flavanones under acidic conditions. Base catalysis (KOH/ethanol) suppresses this side reaction.

Analytical Validation

Spectroscopic Confirmation

Table 1: Key NMR Assignments

Proton Environmentδ (ppm)MultiplicityIntegration
Chalcone α,β-unsaturated H8.2, 7.9d (J=15.6 Hz)2H
Adamantane H2.1–1.7m15H
Methoxymethoxy OCH₂O5.4s4H

Table 2: IR Absorption Bands

BondWavenumber (cm⁻¹)
C=O (chalcone)1650
C=C (chalcone)1595
C-O-C (MOM)1250

Biological Implications

While beyond the scope of preparation methods, preliminary studies on analogous adamantyl chalcones demonstrate anticancer activity against MDA-MB-231 and MCF-7 cell lines. The lipophilic adamantane moiety enhances membrane permeability, potentiating bioactivity .

Chemical Reactions Analysis

Types of Reactions

3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Structural Characteristics

The compound has the following structural characteristics:

  • Molecular Formula : C30H36O6
  • Molecular Weight : 492.6 g/mol
  • IUPAC Name : (E)-3-[5-(1-adamantyl)-2,4-bis(methoxymethoxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one

The adamantane structure enhances the compound's stability, while the methoxymethoxy groups improve its solubility and reactivity. These features make it a promising candidate for various applications.

Research indicates that this compound exhibits significant biological activity, particularly in the field of antiviral drug development. Notably, it has been shown to reactivate latent HIV transcription in vitro, suggesting its potential as a therapeutic agent against HIV. The unique structural properties allow it to interact effectively with biological macromolecules, influencing various biochemical pathways.

Synthesis and Production

The synthesis of 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one typically involves several steps:

  • Functionalization of Adamantane : Initial modifications to introduce necessary substituents.
  • Friedel-Crafts Acylation : Constructs the phenolic structure.
  • Etherification and Aldol Condensation : Crucial for forming the final chalcone structure.

These steps require careful control of reaction conditions to ensure high yields and purity . In industrial settings, automated reactors and precise control of parameters can enhance efficiency.

Applications in Medicinal Chemistry

The compound's ability to reactivate latent HIV transcription positions it as a potential candidate for further studies in antiviral drug development. Additionally, its structural features suggest possible applications in:

  • Anticancer Research : Chalcones have been associated with anticancer properties.
  • Antioxidant Activity : The presence of hydroxyl groups may contribute to antioxidant effects.

Mechanism of Action

The mechanism by which 3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The adamantane moiety can enhance the compound’s binding affinity and specificity, while the methoxymethoxy groups may influence its solubility and bioavailability. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

Adamantane-Containing Chalcones
  • 1-(Adamantan-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one (): Lacks MOM protection; features a simpler 4-methoxyphenyl group. The enone bridge shows slight non-planarity (O=C–C=C torsion angle: 12.24°), influencing conjugation and crystallinity . Crystallographic $ R_{\text{factor}} = 0.045 $, indicative of high structural precision in single-crystal X-ray studies .
  • Higher molecular weight (C${28}$H${28}$N${2}$O) compared to the target compound (C${30}$H${34}$O${6}$) .
Methoxymethoxy-Protected Derivatives
  • (E)-1-(2,4-Dihydroxyphenyl)-3-(2-(4-hydroxyphenyl)benzofuran-5-yl)prop-2-en-1-one (): Synthesized via MOM protection/deprotection strategies, analogous to the target compound. Demonstrates the utility of MOM groups in multi-step syntheses to preserve phenolic hydroxyls .

Supramolecular and Crystallographic Properties

  • Hydrogen Bonding : The 2-hydroxy-5-methylphenyl group in the target compound may form intramolecular hydrogen bonds (e.g., O–H···O=C), as seen in related chalcones (). Such interactions influence crystal packing and stability .
  • Crystallographic Comparisons :
    • 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol (): Exhibits $ R_{\text{factor}} = 0.035 $, with a highly ordered adamantane-centered crystal lattice .
    • The target compound’s MOM groups likely reduce crystallinity due to steric hindrance, though direct data are unavailable.

Data Table: Key Comparative Properties

Compound Name Adamantane Position Aromatic Substituents Enone Planarity Protective Groups Crystallographic $ R_{\text{factor}} $
3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one 5 2,4-bis(MOM), 2-OH-5-Me Not reported Methoxymethoxy N/A
1-(Adamantan-1-yl)-3-(4-methoxyphenyl)-prop-2-en-1-one () 1 4-MeO 12.24° torsion None 0.045
(E)-1-(2,4-Dihydroxyphenyl)-3-(2-(4-hydroxyphenyl)benzofuran-5-yl)prop-2-en-1-one () N/A 2,4-diOH, benzofuran Planar assumed Methoxymethoxy (intermediate) N/A
2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol () 2 4-MePh N/A None 0.035

Research Implications and Gaps

  • Related chalcones in and were studied for anti-leishmanial activity and supramolecular interactions .
  • Crystallographic Data : The absence of single-crystal data for the target compound limits insights into its packing behavior. Tools like Mercury CSD () could predict void spaces and intermolecular interactions .

Biological Activity

3-(5-(Adamantan-1-yl)-2,4-bis(methoxymethoxy)phenyl)-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one, a complex organic compound belonging to the chalcone class, exhibits a range of biological activities that make it a subject of interest in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Structural Characteristics

The compound features an adamantane moiety , which contributes to its stability, alongside multiple methoxymethoxy groups that enhance its solubility and reactivity. The overall molecular formula is C30H36O6C_{30}H_{36}O_{6}, with a molecular weight of 492.6 g/mol. The IUPAC name is (E)-3-[5-(1-adamantyl)-2,4-bis(methoxymethoxy)phenyl]-1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one.

Synthesis

The synthesis of this compound typically involves several steps:

  • Functionalization of Adamantane : Initial modifications to introduce necessary substituents.
  • Friedel-Crafts Acylation : This reaction helps in constructing the phenolic structure.
  • Etherification and Aldol Condensation : These reactions are crucial for forming the final chalcone structure.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity.

Antiviral Properties

Research indicates that this compound can reactivate latent HIV transcription in vitro, positioning it as a potential candidate for antiviral drug development. This activity is attributed to its ability to interact with specific biological macromolecules, influencing various biochemical pathways involved in viral latency and replication .

Antimicrobial Effects

In addition to its antiviral properties, the compound has demonstrated antimicrobial activity against a range of pathogens:

  • Antibacterial Activity : Exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : Effective against pathogenic fungi such as Candida albicans and Aspergillus oryzae .

The mechanism by which this compound exerts its effects involves:

  • Binding Affinity : The adamantane moiety enhances binding affinity to target enzymes and receptors.
  • Influence on Solubility : The methoxymethoxy groups improve bioavailability, facilitating interaction with biological systems .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals unique characteristics:

Compound NameStructure FeaturesBiological ActivityUnique Characteristics
Amt-87Adamantane derivative with similar substitutionsReactivates latent HIV transcriptionLower cytotoxicity compared to other analogs
ChalconeBasic chalcone structure without adamantaneAntioxidant propertiesLacks specific targeting seen in adamantane derivatives
4-HydroxychalconeHydroxylated chalcone variantAnticancer activityDifferent functional groups leading to varied activity

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness in various applications:

  • A study on its anti-proliferative effects showed significant inhibition of tumor cell lines, indicating potential use in cancer therapy .
  • Molecular docking analyses suggest that it can occupy critical active sites in enzymes like SIRT1, further elucidating its mechanism of action .

Q & A

Q. What synthetic strategies are optimal for preparing this compound, considering steric hindrance from the adamantane and methoxymethoxy groups?

  • Methodological Answer : Synthesis requires sequential protection/deprotection steps for sensitive functional groups. For adamantane integration, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, leveraging adamantane’s electron-rich nature . Methoxymethoxy groups are typically introduced via Williamson ether synthesis under anhydrous conditions. Optimization should include monitoring reaction progress via TLC or HPLC, adjusting catalysts (e.g., Pd for cross-coupling) and temperature to mitigate steric effects.

Q. How can spectroscopic and crystallographic methods elucidate the compound’s structure?

  • Methodological Answer :
  • X-ray crystallography (e.g., single-crystal studies at 90–120 K) resolves adamantane conformation and keto-enone planarity. Torsion angles (e.g., O=C–C=C at 12.24°) indicate electronic delocalization deviations .
  • NMR : 1^1H and 13^13C NMR identify methoxymethoxy protons (δ 3.3–3.5 ppm) and adamantane quaternary carbons (δ 35–40 ppm). NOESY confirms spatial proximity of aromatic and adamantane moieties .
  • IR : Conjugated ketone stretches (~1650 cm1^{-1}) and hydroxyl bands (~3400 cm1^{-1}) validate functional groups .

Q. What stability considerations are critical for handling this compound in laboratory settings?

  • Methodological Answer :
  • Light and moisture sensitivity : Store in amber vials under inert gas (N2_2/Ar) due to methoxymethoxy lability .
  • Thermal stability : Conduct accelerated degradation studies (40–60°C) with HPLC monitoring. Hydrolytic degradation pathways (e.g., cleavage of methoxymethoxy groups) should be quantified via LC-MS .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., bond angles, planarity) be resolved for this compound?

  • Methodological Answer :
  • Compare multiple crystal structures (e.g., from different solvents or temperatures). For example, torsional deviations in the enone system may arise from crystal packing forces .
  • Validate with DFT calculations (B3LYP/6-311+G(d,p)) to distinguish intrinsic electronic effects vs. crystallographic artifacts. RMSD analysis between experimental and computed structures quantifies discrepancies .

Q. What computational approaches predict this compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer :
  • Frontier Molecular Orbital (FMO) Analysis : HOMO localization on the enone system suggests electrophilic attack at the β-carbon. LUMO maps reveal susceptibility of methoxymethoxy oxygens to nucleophilic substitution .
  • Molecular Dynamics (MD) Simulations : Simulate solvation effects (e.g., in DMSO/water) to model hydrolysis kinetics of methoxymethoxy groups .

Q. How can HPLC and LC-MS methods be optimized for quantifying this compound in complex matrices?

  • Methodological Answer :
  • Column Selection : Use C18 columns (3.5 µm particle size) for polar aromatic compounds. Mobile phase: Acetonitrile/water (70:30) with 0.1% formic acid enhances peak symmetry .
  • MS Detection : ESI+ mode for [M+H]+^+ ion (exact mass: 546.24 Da). Fragment ions (e.g., m/z 135 for adamantane) confirm identity .

Q. What comparative structural analysis frameworks identify structure-activity relationships (SAR) for adamantane-containing analogs?

  • Methodological Answer :
  • Overlay crystal structures (e.g., with ’s 2-(Adamantan-1-yl)-1,3-bis(4-methylphenyl)propan-2-ol) to assess steric/electronic effects on bioactivity.
  • Use QSAR models incorporating Hammett constants (σ) for substituents on the phenyl rings to predict logP and binding affinities .

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